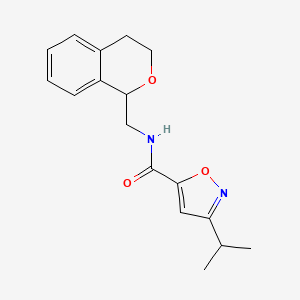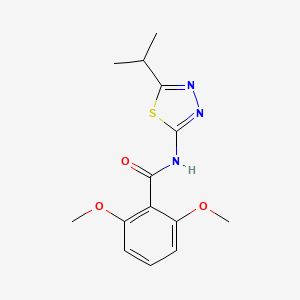![molecular formula C22H31N3O3S B5568923 1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568923.png)
1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of molecules related to 1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide involves multiple steps, including the reduction of corresponding ylides and coupling reactions under controlled conditions. For example, the synthesis of related sulfonamide and carboxamide derivatives typically involves sodium borohydride reduction or nucleophilic aromatic substitution reactions in specific solvents to achieve high yields of the target compounds (Gangapuram & Redda, 2006); (Williams et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide is often elucidated using spectroscopic techniques and X-ray crystallography. These studies reveal detailed structural information, such as crystal systems, space groups, and conformational analysis, providing insights into the geometry and electronic structure of the molecule (Naveen et al., 2015).
Chemical Reactions and Properties
The chemical reactions involving derivatives of 1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide explore its reactivity under various conditions. Studies have shown that these compounds can undergo nucleophilic aromatic substitution, and their reaction rates and mechanisms can be significantly influenced by substituents and solvent conditions (Sekiguchi et al., 1980).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, stability, and melting points, are crucial for understanding their behavior in different environments and applications. For instance, hyperbranched polymers derived from similar monomers demonstrate unique solubility characteristics in various organic solvents and water, highlighting the impact of molecular structure on physical properties (Yan & Gao, 2000).
Chemical Properties Analysis
The chemical properties, including reactivity with specific functional groups and behavior in chemical reactions, are essential for developing synthetic pathways and understanding the molecule's potential interactions. For example, the synthesis and reactivity of sulfonamide derivatives showcase how structural modifications can influence chemical behavior and interaction with biological targets (Khalid et al., 2013).
Applications De Recherche Scientifique
Applications in Medical Research and Treatment
Anticoagulant Properties : A study on MD 805, a compound with a piperidine structure similar to the chemical , demonstrated its utility as an anticoagulant. It was compared with heparin in patients with chronic renal failure undergoing maintenance hemodialysis. MD 805 showed no significant increase in platelet factor 4, a common issue with heparin, and exhibited a stable antithrombin effect, proving useful in anticoagulation therapy for patients on hemodialysis (Matsuo et al., 1986).
Cancer Treatment : Research on DACA (N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide), which shares the dimethylamino component, focused on its potential as a DNA-intercalating drug with a dual mode of cytotoxic action involving topoisomerases I and II. It was selected for clinical trials due to promising preclinical activity against solid tumors, highlighting the importance of structural components in developing anticancer therapies (McCrystal et al., 1999).
Propriétés
IUPAC Name |
1-(dimethylsulfamoyl)-N-(2-methyl-3-naphthalen-1-ylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3S/c1-17(14-19-10-6-9-18-8-4-5-12-21(18)19)15-23-22(26)20-11-7-13-25(16-20)29(27,28)24(2)3/h4-6,8-10,12,17,20H,7,11,13-16H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMQWOMEEYHHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC2=CC=CC=C21)CNC(=O)C3CCCN(C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-4-methyl-N-(2-{[2-(2-thienylmethylene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B5568845.png)
![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-3,3-diphenylpiperidine](/img/structure/B5568857.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4'-(trifluoromethoxy)-3-biphenylcarboxamide hydrochloride](/img/structure/B5568868.png)
![5-ethyl-7-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5568876.png)
![1-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5568881.png)
![(4aS*,7aR*)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568882.png)

![2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide](/img/structure/B5568889.png)

![N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine](/img/structure/B5568914.png)
![ethyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5568920.png)
![cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B5568936.png)
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5568943.png)
![methyl 2-[3-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B5568947.png)